molecular formula C11H12N2O5S B027254 3-(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanoic acid CAS No. 101063-97-2

3-(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanoic acid

Cat. No.: B027254
CAS No.: 101063-97-2
M. Wt: 284.29 g/mol
InChI Key: ZDVMBZAHMSUHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, characterized by the presence of a benzothiadiazine ring, contributes to its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide typically involves the reaction of appropriate aniline derivatives with sulfuryl chloride, followed by cyclization and methoxylation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing production costs .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines .

Mechanism of Action

Properties

CAS No.

101063-97-2

Molecular Formula

C11H12N2O5S

Molecular Weight

284.29 g/mol

IUPAC Name

3-(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O5S/c1-18-7-2-3-9-8(6-7)12-10(4-5-11(14)15)13-19(9,16)17/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)

InChI Key

ZDVMBZAHMSUHSS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O

Origin of Product

United States

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